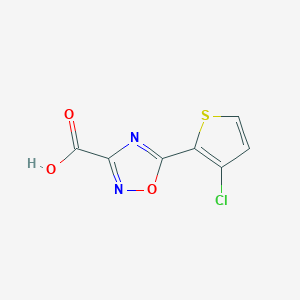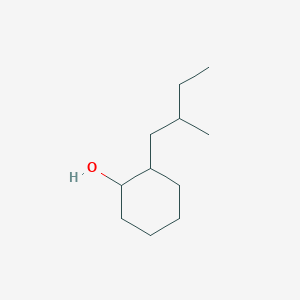amine](/img/structure/B13306740.png)
[1-(1,3-Thiazol-2-yl)ethyl](2,2,2-trifluoroethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Thiazol-2-yl)ethylamine: is a compound that features a thiazole ring and a trifluoroethyl amine group. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Thiazol-2-yl)ethylamine typically involves the reaction of a thiazole derivative with a trifluoroethyl amine. One common method is the nucleophilic substitution reaction where a halogenated thiazole reacts with 2,2,2-trifluoroethylamine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like ethanol or methanol and catalysts to speed up the reaction .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenated thiazoles react with nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as intermediates in the synthesis of more complex molecules.
- Serve as ligands in coordination chemistry .
Biology:
Medicine:
- Incorporated into drug design for their potential anti-inflammatory, analgesic, and anticancer properties .
Industry:
Mecanismo De Acción
The mechanism of action of 1-(1,3-Thiazol-2-yl)ethylamine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of enzymes or receptors .
Comparación Con Compuestos Similares
2-Acetylthiazole: Known for its use in flavor and fragrance industries.
1-(4,5-Dihydro-2-thiazolyl)ethanone: Used in organic synthesis.
Uniqueness:
Propiedades
Fórmula molecular |
C7H9F3N2S |
|---|---|
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-[1-(1,3-thiazol-2-yl)ethyl]ethanamine |
InChI |
InChI=1S/C7H9F3N2S/c1-5(6-11-2-3-13-6)12-4-7(8,9)10/h2-3,5,12H,4H2,1H3 |
Clave InChI |
OWURQHXQKIDHHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=CS1)NCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



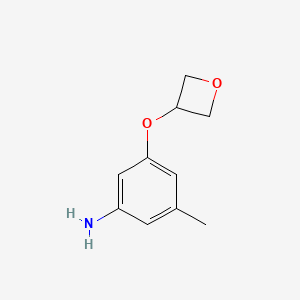

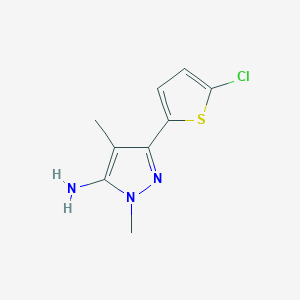

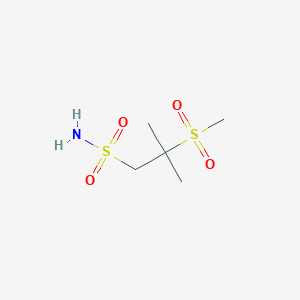
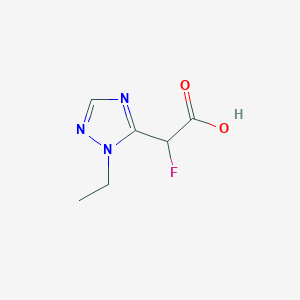

![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)

![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
